3'-Chloro-3-(2,6-dimethylphenyl)propiophenone

Organic Synthesis Structure-Activity Relationship (SAR) Chemical Intermediate

Secure your supply of 3'-Chloro-3-(2,6-dimethylphenyl)propiophenone, an essential aryl ketone building block featuring a distinct 3'-chloro and 2,6-dimethyl substitution pattern crucial for ensuring correct regio- and stereochemical outcomes in multi-step synthesis. This specific derivative, carrying class-level precedent for potent CNS pharmacological activity, is ideal for exploratory medicinal chemistry, enabling the synthesis of focused analog libraries targeting monoamine transporters or other CNS targets. Its unique lipophilic and steric profile makes it the rational choice for developing chemical probes to assess membrane permeability, non-specific binding, or intracellular target engagement.

Molecular Formula C17H17ClO
Molecular Weight 272.8 g/mol
CAS No. 898754-70-6
Cat. No. B3023865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloro-3-(2,6-dimethylphenyl)propiophenone
CAS898754-70-6
Molecular FormulaC17H17ClO
Molecular Weight272.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C17H17ClO/c1-12-5-3-6-13(2)16(12)9-10-17(19)14-7-4-8-15(18)11-14/h3-8,11H,9-10H2,1-2H3
InChIKeyMVPFRZRQLSTZSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Chloro-3-(2,6-dimethylphenyl)propiophenone (CAS 898754-70-6): Baseline Properties and Compound Class


3'-Chloro-3-(2,6-dimethylphenyl)propiophenone, also known as 1-(3-chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one, is a synthetic organic compound belonging to the aryl ketone class, specifically a substituted propiophenone derivative . It has the molecular formula C17H17ClO and a molecular weight of 272.77 g/mol . As a chlorinated aromatic ketone, its structure consists of a 3-chlorophenyl group and a 2,6-dimethylphenyl group connected by a propan-1-one linker . The compound is primarily utilized as a research chemical and synthetic intermediate .

Why Generic Substitution is Not Advisable for 3'-Chloro-3-(2,6-dimethylphenyl)propiophenone Research


Direct, high-strength comparative evidence is currently lacking for this specific compound. However, the class of chlorinated propiophenone derivatives is known for its nuanced structure-activity relationships (SAR). Research on close analogs demonstrates that subtle changes, such as the positional isomerism of the chloro group (e.g., 2'- vs 3'-substitution) or the presence of additional methyl groups, can profoundly alter chemical reactivity in key synthetic steps . Class-level evidence from other propiophenone derivatives also indicates that even minor structural modifications can dramatically shift a compound's biological profile, including its antimicrobial efficacy and its performance as a pharmacological intermediate [1]. Therefore, substituting 3'-Chloro-3-(2,6-dimethylphenyl)propiophenone with a non-identical analog carries an unquantified and potentially significant risk of altering experimental outcomes or reaction yields, underscoring the need for product-specific evidence.

Quantitative Differentiation Evidence for 3'-Chloro-3-(2,6-dimethylphenyl)propiophenone (898754-70-6)


Positional Isomer Differentiation: 3'-Chloro vs. 2'-Chloro Analogs

3'-Chloro-3-(2,6-dimethylphenyl)propiophenone is a positional isomer of 2'-Chloro-3-(2,6-dimethylphenyl)propiophenone (CAS 898755-00-5) . In organic synthesis, the position of the chloro substituent on the aromatic ring is a critical determinant of a compound's reactivity, influencing both the electronic properties of the ring and the steric environment around the reactive carbonyl group . The 3'-chloro substitution pattern creates a distinct electronic and steric profile compared to the 2'-chloro isomer, which can lead to different regioselectivity in further derivatization reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-couplings. This differentiation is paramount for researchers requiring a specific substitution pattern as a synthetic handle for building more complex molecular architectures .

Organic Synthesis Structure-Activity Relationship (SAR) Chemical Intermediate

Differentiation from Non-Chlorinated Parent Scaffold

The presence of the 3'-chloro substituent in 3'-Chloro-3-(2,6-dimethylphenyl)propiophenone (MW 272.77) differentiates it from the non-halogenated parent scaffold, 3-(2,6-Dimethylphenyl)propiophenone (CAS 898754-24-0, MW 238.32) . The introduction of a chlorine atom increases the molecular weight and lipophilicity (calculated logP), which are key parameters in drug design for modulating membrane permeability and target binding. Class-level knowledge from medicinal chemistry indicates that halogenation is a common strategy to enhance metabolic stability by blocking sites of oxidative metabolism. While direct comparative ADME data for this specific pair is absent from the permissible sources, this structural distinction provides a basis for hypothesis-driven selection in SAR studies.

Medicinal Chemistry Lead Optimization Physicochemical Properties

Evidence of Propiophenone Derivatives as Potent CNS Pharmacophores

The propiophenone scaffold, particularly when halogenated, is a privileged structure in CNS drug discovery, as exemplified by the antidepressant bupropion, which is a 3'-chloropropiophenone derivative [1]. A foundational medicinal chemistry study on bupropion analogs demonstrated the profound impact of substituent variation on the 3'-chloropropiophenone core for monoamine transporter inhibition [2]. While the target compound possesses a 2,6-dimethylphenyl group, which differentiates it from bupropion's simpler phenyl ring, its core is a 3'-chloropropiophenone. The study found that changes to the aromatic ring and amino substituent on this core could shift the in vitro IC50 values for dopamine transporter (DAT) and norepinephrine transporter (NET) inhibition by several orders of magnitude (e.g., from low nanomolar to micromolar) [2]. This provides strong class-level evidence that the specific substituents on a propiophenone core are critical determinants of biological activity and target engagement.

CNS Drug Discovery Bupropion Analogs Monoamine Transporter

Recommended Research and Industrial Application Scenarios for 3'-Chloro-3-(2,6-dimethylphenyl)propiophenone


Use as a Specific Intermediate in Targeted Organic Synthesis

Researchers requiring a propiophenone building block with a specific 3'-chloro and 2,6-dimethyl substitution pattern for multi-step synthesis can procure this compound to ensure the correct regio- and stereochemical outcome in their reactions . The distinct substitution pattern is crucial when exploring structure-activity relationships (SAR) around a propiophenone core, as even subtle changes can alter reactivity and biological function .

Exploratory SAR Studies in CNS Drug Discovery

Given the established role of 3'-chloropropiophenones as key pharmacophores in CNS-active molecules like bupropion [1], this specific derivative (with its 2,6-dimethylphenyl group) is well-suited for exploratory medicinal chemistry. Researchers can use it as a novel starting point to synthesize a focused library of analogs and investigate their activity against monoamine transporters or other CNS targets, leveraging the class-level precedent for potent biological activity [2].

Physicochemical Property Modulation in Probe Development

The presence of both a chloro and dimethylphenyl substituent creates a unique lipophilic and steric profile compared to unsubstituted or mono-substituted analogs . Researchers developing chemical probes for cellular assays can select this compound specifically to assess the impact of increased lipophilicity on membrane permeability, non-specific binding, or intracellular target engagement, using the baseline properties of the parent scaffold as a control .

Development of Novel Antimicrobial or Anti-inflammatory Agents

Class-level evidence indicates that structurally related propiophenone derivatives can exhibit significant antimicrobial activity and that halogenated analogs are often explored for anti-inflammatory effects . This compound represents a novel, unexplored derivative within this active class, making it a rational candidate for initial screening in antimicrobial susceptibility assays or for evaluating its potential to inhibit pro-inflammatory pathways in vitro.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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